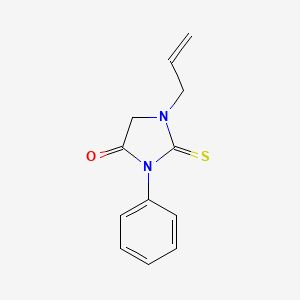
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thioxoimidazolidinone core with phenyl and prop-2-en-1-yl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted isothiocyanate with an allylamine derivative, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
3-Phenyl-1-(prop-2-en-1-yl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-thione: Contains an additional thione group.
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-amine: Features an amine group instead of a ketone.
Uniqueness
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and prop-2-en-1-yl groups, along with the thioxoimidazolidinone core, makes it a versatile compound for various applications.
属性
分子式 |
C12H12N2OS |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
3-phenyl-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-2-8-13-9-11(15)14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI 键 |
DDFHUBUSROEQQY-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CC(=O)N(C1=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
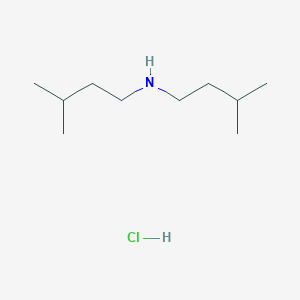
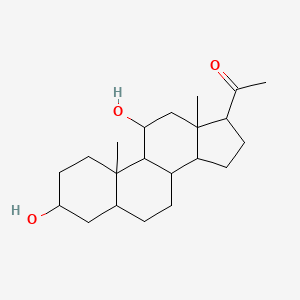
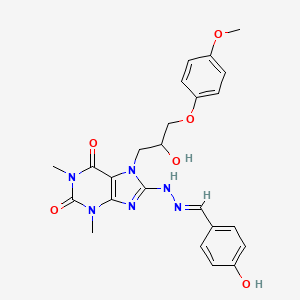
![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
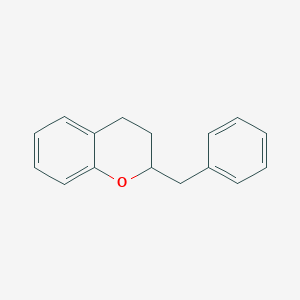
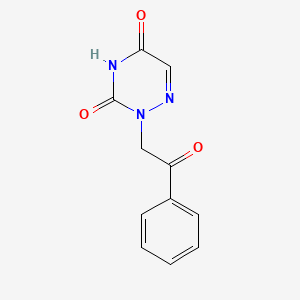
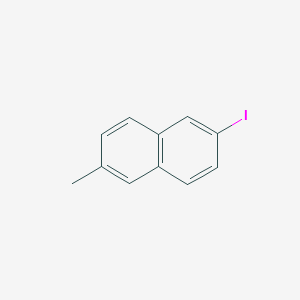
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)

![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
